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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-methoxypyridine

CAS No.: 66080-44-2

Cat. No.: B1508052

Get Quote

Executive Technical Summary
4-(Benzyloxy)-2-methoxypyridine (ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

, MW 215.25) is a critical heterocyclic intermediate often employed in the synthesis of kinase
inhibitors and antiviral agents.[1][2] Its structure comprises a basic pyridine core substituted
with a methoxy group at the C2 position and a benzyloxy ether at the C4 position.[1][2]

For the analytical scientist, this molecule presents a dual challenge:

Labile Ether Linkages: The benzylic ether bond is prone to in-source fragmentation, requiring

careful ionization parameter tuning.[1][2]

Isomeric Potentials: It must be chromatographically or spectrally distinguished from its

regioisomer, 3-(benzyloxy)-2-methoxypyridine.[1][2]

This guide details the ionization behavior, fragmentation pathways (EI & ESI), and validated

protocols for the identification and quantification of this compound.[2]
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Physicochemical Profile & Ionization Strategy[1][2]
[3]
Understanding the protonation thermodynamics is prerequisite to selecting the ionization mode.

[1][2]

Property Value MS Implication

Monoisotopic Mass 215.0946 Da
Base peak for deconvoluted

HRMS.[1][2]

LogP ~2.6 (Predicted)
Suitable for Reverse Phase LC

(C18).[1][2]

pKa (Pyridine N) ~3.5 - 4.5

The 2-methoxy group reduces

basicity via inductive

withdrawal, but the N remains

the primary protonation site in

ESI+.[2]

Boiling Point >300°C

High boiling point makes GC-

MS possible but requires high

inlet temps; LC-MS is preferred

for stability.[1][2]

Ionization Selection Matrix
ESI (+):Preferred. The pyridine nitrogen readily accepts a proton (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

). Soft ionization preserves the molecular ion.[1][2]

APCI (+): Alternative.[1][2] Useful if the matrix suppresses ESI signal, but thermal

degradation of the benzyl ether is a risk.[1][2]

EI (70 eV):Structural Confirmation only. Produces extensive fragmentation dominated by the

tropylium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">
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91), often obliterating the molecular ion.

Fragmentation Mechanics (MS/MS)
The fragmentation of 4-(Benzyloxy)-2-methoxypyridine is driven by the stability of the benzyl

cation and the tendency of alkoxypyridines to eliminate alkyl groups to form pyridones.

Electrospray Ionization (ESI+) Pathway
In ESI, the precursor ion is the protonated species ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

. Collision-Induced Dissociation (CID) triggers two primary pathways.

Pathway A: Benzyl Cleavage (Dominant) The ether oxygen protonation or remote charge

stabilization leads to the cleavage of the ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

bond.

Neutral Loss: Toluene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

, 92 Da) or Benzyl radical depending on energy.[1]

Product Ion: Protonated 2-methoxy-4-pyridone (ngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

124).

Pathway B: Tropylium Formation Charge retention on the benzyl group generates the

tropylium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

).[1]

Product Ion:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

91.0. (Common interference, use with caution for quant).[1]
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Electron Impact (EI) Pathway
In GC-MS, the radical cation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

(

215) is formed.

Base Peak:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

91 (Tropylium ion).[1]

Diagnostic Ions:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

65 (Cyclopentadienyl cation, derived from

91).[1]

Fragmentation Pathway Diagram
The following diagram illustrates the ESI+ CID fragmentation logic, crucial for assigning MRM

(Multiple Reaction Monitoring) transitions.
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[M+H]+ Precursor
m/z 216.1

(Protonated Pyridine)

Tropylium Ion
m/z 91.0

(Charge retention on Benzyl)

CID (High Energy)
Cleavage of Benzyl Ether

2-methoxy-4-pyridone
m/z 124.0

(Neutral loss of C7H8)

CID (Primary)
Loss of Toluene (-92 Da)

Fragment
m/z 96.0

(Loss of CO from Pyridone)

Ring Contraction
Loss of CO (-28 Da)

Click to download full resolution via product page

Caption: ESI+ MS/MS fragmentation pathway showing the primary transition to the pyridone

core (m/z 124) and the competing formation of the tropylium ion.

Experimental Protocols
Liquid Chromatography Method (LC-MS/MS)
This protocol is optimized for separation from polar impurities and the 3-benzyloxy isomer.[2]

System: UHPLC coupled to Triple Quadrupole MS.[1][2] Column: C18 Reverse Phase (e.g.,

Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).[1][2]

B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Table:
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Time (min) %B Flow (mL/min) Description

0.0 5 0.4 Equilibration

1.0 5 0.4 Load

4.0 95 0.4 Elution of analyte

5.0 95 0.4 Wash

| 5.1 | 5 | 0.4 | Re-equilibration |[2]

MS Parameters (Source: ESI+):

Capillary Voltage: 3.0 kV

Desolvation Temp: 450°C (High temp ensures droplet evaporation for the ether).[1][2]

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the benzyl group).

MRM Transition Setup (Quantification)
For high-sensitivity quantification (e.g., PK studies), use the following transitions:

Precursor (

)

Product (

)

Collision Energy
(eV)

Role

216.1 124.0 20 - 25 Quantifier (Specific)

216.1 91.0 35 - 40
Qualifier (Non-

specific)

216.1 96.0 45
Qualifier (Structural

check)

Note on Specificity: Do not use ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">
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as the primary quantifier if the matrix contains other benzylated compounds, as they will all
yield the 91 fragment.[1] The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

transition retains the pyridine core, offering higher specificity.[1]

Differentiation from Isomers
The 3-(benzyloxy)-2-methoxypyridine isomer is a common impurity.[2]

Retention Time: The 4-benzyloxy isomer (target) is generally more polar than the 3-

benzyloxy isomer due to the para-like electron distribution allowing better interaction with the

aqueous phase, though this depends on the column.[2] Expect close elution; gradient

optimization is required.[1][2]

Fragmentation Nuance (Ortho Effect): The 3-benzyloxy isomer (ortho-substitution) facilitates

a specific "ortho effect" rearrangement, often showing a higher abundance of the ngcontent-

ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or alcohol loss peaks compared to the 4-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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